Regioselectivity in Solvolysis: 2-Adamantyl Acetate vs. 1-Adamantyl Acetate Formation
Deamination of 2-aminoadamantane in acetic acid yields 2-adamantyl acetate with no detectable 1-adamantyl acetate formation, demonstrating strict regioselectivity. In contrast, acetolysis of 2-adamantyl tosylate yields 0.4% of skeletally rearranged 4-exo-protoadamantyl acetate, indicating a minor but defined competing pathway .
| Evidence Dimension | Product yield and regioselectivity in acetolysis/deamination |
|---|---|
| Target Compound Data | 2-adamantyl acetate (major product); 0% detectable 1-adamantyl acetate |
| Comparator Or Baseline | 1-adamantyl acetate (undetectable); 4-exo-protoadamantyl acetate (0.4% from 2-adamantyl tosylate acetolysis) |
| Quantified Difference | Absolute regioselectivity (>99.9% 2-isomer vs. 0% 1-isomer); 0.4% rearranged byproduct under specific conditions |
| Conditions | Deamination of 2-aminoadamantane in acetic acid; acetolysis of 2-adamantyl toluene-p-sulphonate |
Why This Matters
This regioselectivity ensures high purity and predictable reactivity in downstream synthetic steps, critical for pharmaceutical intermediate manufacturing.
- [1] Storesund, H. J.; Whiting, M. C. Classical carbonium ions. Part VI. Rearrangement during acetolysis of some 2-adamantyl derivatives. J. Chem. Soc., Perkin Trans. 2, 1975, 1452-1458. View Source
- [2] Chemistry of protoadamantane. IV. Preparation and solvolysis. (Datapdf). 2024. View Source
